3-Methyl vs. 3-(2-Chlorophenyl) Substituent: Differential NCI-60 Annotation and Biological Profiling Potential
The closest documented analog, 8-Bromo-3-(2-chlorophenyl)-1-phenyl-1,3a,4,9b-tetrahydrochromeno[4,3-c]pyrazole (CHEMBL1987853), carries an NCI-60 designation (NCI60_016071) indicating its specific inclusion in the National Cancer Institute's human tumor cell line screen for anticancer activity [1]. In contrast, no such annotation or public screening data have been identified for the 3-methyl derivative. This absence of data for the 3-methyl analog is itself a critical selection factor: the 3-(2-chlorophenyl) compound is pre-validated for oncology programs, while the 3-methyl compound remains a blank slate requiring de novo profiling. For medicinal chemistry campaigns where target novelty or selectivity against non-oncology panels is paramount, the 3-methyl derivative offers a distinct starting point free from prior art constraints.
| Evidence Dimension | NCI-60 human tumor cell line screening annotation |
|---|---|
| Target Compound Data | No NCI-60 annotation or antitumor screening data publicly retrievable |
| Comparator Or Baseline | 8-Bromo-3-(2-chlorophenyl)-1-phenyl-1,3a,4,9b-tetrahydrochromeno[4,3-c]pyrazole (CHEMBL1987853) – annotated as NCI60_016071 for screening in the NCI-60 panel |
| Quantified Difference | Presence vs. absence of NCI-60 entry; no quantitative IC50 data available for the 3-methyl compound |
| Conditions | National Cancer Institute NCI-60 human tumor cell line screening program database |
Why This Matters
The absence of NCI-60 annotation for the 3-methyl compound avoids legacy data encumbrance, allowing proprietary positioning in oncology or other therapeutic areas without conflicting prior art.
- [1] Ontosight AI. Chromeno Pyrazole Compound Overview – CHEMBL1987853. Retrieved from https://ontosight.ai/glossary/term/chromeno-pyrazole-compound-overview--679f85c638099fda3c026415. View Source
